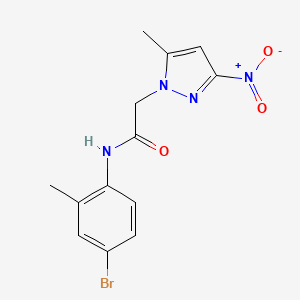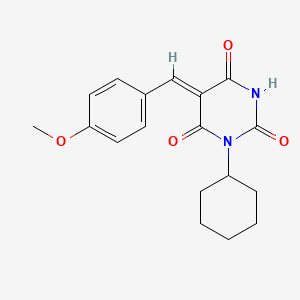
N-(4-bromo-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BMN-673, and it is a PARP inhibitor. PARP inhibitors are a class of drugs that have shown promising results in cancer treatment by targeting the DNA repair mechanisms of cancer cells.
Mechanism of Action
PARP inhibitors work by inhibiting the activity of PARP enzymes, which are involved in DNA repair mechanisms. Cancer cells rely heavily on DNA repair mechanisms to survive, and PARP inhibitors selectively target cancer cells by inhibiting their ability to repair DNA damage. BMN-673 is a potent PARP inhibitor that has shown to be effective in inhibiting PARP activity in cancer cells.
Biochemical and physiological effects:
BMN-673 has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to induce cell death in cancer cells and sensitize them to chemotherapy and radiation therapy. BMN-673 has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
BMN-673 has several advantages for lab experiments. It is a potent PARP inhibitor that can be used to study the role of PARP enzymes in DNA repair mechanisms. It can also be used to study the efficacy of PARP inhibitors in cancer treatment. However, BMN-673 has some limitations for lab experiments. It has a relatively low yield in the synthesis process, which can limit its availability for research purposes. It is also a relatively new compound, and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on BMN-673. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the evaluation of BMN-673 in clinical trials for the treatment of various types of cancer. Further research is also needed to fully understand the mechanism of action of BMN-673 and its potential applications in other fields, such as neurodegenerative diseases.
Synthesis Methods
BMN-673 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromo-2-methylphenol with 3-chloroperoxybenzoic acid to form the corresponding ketone. The ketone is then reacted with 5-methyl-3-nitro-1H-pyrazole-1-carboxylic acid to form the final product. The yield of the synthesis is typically around 40%.
Scientific Research Applications
BMN-673 has been extensively studied for its potential applications in cancer treatment. PARP inhibitors have shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including breast, ovarian, and prostate cancer. BMN-673 is a potent PARP inhibitor that has shown efficacy in preclinical studies and is currently being evaluated in clinical trials.
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3/c1-8-5-10(14)3-4-11(8)15-13(19)7-17-9(2)6-12(16-17)18(20)21/h3-6H,7H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBWCXIDVZVIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)Br)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)-1-piperidinecarboxamide](/img/structure/B6101178.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6101193.png)
![6-ethyl-3-(2-piperazin-1-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6101201.png)
![2-({[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6101209.png)
![2-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6101217.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-methoxypiperidine](/img/structure/B6101218.png)
![2-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6101235.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6101237.png)
![(2-fluoro-4-biphenylyl){1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6101248.png)
![3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6101263.png)

![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyrylcyclohex-2-en-1-one](/img/structure/B6101275.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B6101278.png)
